molecular formula C8H8ClN3 B2835908 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 19867-78-8

4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2835908
CAS RN: 19867-78-8
M. Wt: 181.62
InChI Key: IKNCIDGRQNLKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]pyridine derivatives .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Chemical Reactions Analysis

The chemical reactions involving “4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrazolopyridine derivatives, including those similar to 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, have been extensively studied. These compounds are often synthesized from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, showcasing a variety of tautomeric forms and crystalline structures in their analysis (Quiroga et al., 1999; Metwally et al., 2008). The crystallographic studies reveal the preferred tautomeric structures in solution and the types of hydrogen-bonded configurations they form.

Biomedical Applications

Pyrazolopyridines, including 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, are explored for their potential biomedical applications. A comprehensive review highlights over 300,000 derivatives described in literature, covering their synthetic methods and biomedical implications (Donaire-Arias et al., 2022). This includes their use in drug discovery and development, showcasing the compound's relevance in therapeutic research.

Material Science and Catalysis

In material science, pyrazolopyridine derivatives demonstrate unique properties, such as spin transitions and photoluminescence, making them suitable for advanced material applications. Studies reveal their capability in forming complexes that undergo thermal and light-induced spin transitions, indicative of their potential in developing smart materials and sensors (Pritchard et al., 2009). Moreover, these compounds have been investigated for their roles in catalysis, particularly in oligomerization reactions, showing the impact of solvent and co-catalyst on product distribution and activity (Nyamato et al., 2014).

Advanced Functional Materials

The synthesis and characterization of pyrazolopyridine-based compounds have led to the development of hybrid materials exhibiting both metallomesogenic and photoluminescent behaviors. Such properties are particularly relevant in the design of new functional materials for electronics and photonics (Ovejero et al., 2013). These studies underscore the compound's versatility in contributing to the advancement of material science through its incorporation into complex systems that exhibit novel optical and electronic properties.

properties

IUPAC Name

4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCIDGRQNLKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.